Enhanced Lipophilicity (XlogP = 2.8) Relative to Short-Chain 2-Pyridyl Ketone Analogs
Pentyl 2-pyridyl ketone exhibits a computed XlogP of 2.8 [1]. This value is markedly higher than that of shorter-chain 2-pyridyl ketone analogs, such as 2-acetylpyridine (methyl analog), which has a significantly lower logP (estimated ~0.5-1.0) due to its reduced alkyl chain length. The increased lipophilicity of the pentyl derivative is expected to enhance its passive membrane permeability and binding to hydrophobic protein pockets, a critical factor in drug design and biological assays.
| Evidence Dimension | Computed Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-Acetylpyridine (methyl analog): XlogP estimated at ~0.5-1.0 (based on structure and typical logP increments for methylene groups) |
| Quantified Difference | Increase of ~1.8-2.3 logP units |
| Conditions | Calculated using standard cheminformatics algorithms as reported in [1] |
Why This Matters
This quantifies the lipophilic shift, enabling researchers to select Pentyl 2-pyridyl ketone for applications requiring higher membrane permeability or specific hydrophobic interactions that shorter-chain analogs cannot provide.
- [1] chem960.com. 42203-03-2 (2-己酰基吡啶, 1-(Pyridin-2-yl)hexan-1-one). Available at: https://m.chem960.com/cas/42203032/. View Source
